3-(Piperidylcyclohexyl)aniline hydrochloride

Beschreibung

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary designation being 3-(1-piperidin-1-ylcyclohexyl)aniline. This compound is most commonly referenced in scientific literature under the name 3-aminophencyclidine, reflecting its structural relationship to phencyclidine analogs. The Chemical Abstracts Service registry number for this compound is 72242-00-3, providing a unique identifier for database searches and regulatory purposes.

Multiple synonymous designations exist within the literature, including benzenamine, 3-(1-(1-piperidinyl)cyclohexyl)-, which represents the formal Chemical Abstracts nomenclature system. Additional recognized names include meta-amino-phencyclidine, often abbreviated in literature as m-amino-PCP, though the full designation should be utilized in formal scientific communications. The compound is also referenced as 3-[1-(1-piperidinyl)cyclohexyl]aniline in various chemical databases and research publications.

The nomenclature reflects the structural components of the molecule, with the "3-" prefix indicating the meta position of the amino group on the benzene ring, while "piperidylcyclohexyl" describes the cyclic substituent attached to the aromatic system. The hydrochloride designation indicates the presence of a chloride salt form, which enhances the compound's stability and solubility characteristics for research applications.

Table 1: Systematic Names and Identifiers

| Nomenclature System | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | 3-(1-piperidin-1-ylcyclohexyl)aniline |

| Chemical Abstracts Service Registry Number | 72242-00-3 |

| Chemical Abstracts Service Name | Benzenamine, 3-(1-(1-piperidinyl)cyclohexyl)- |

| Common Name | 3-Aminophencyclidine |

| Alternative Designation | 3-[1-(1-piperidinyl)cyclohexyl]aniline |

Molecular Formula and Structural Features

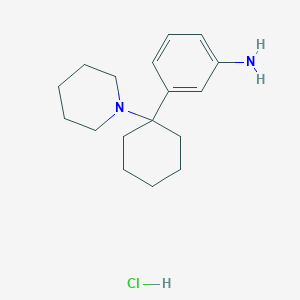

The molecular formula of 3-(piperidylcyclohexyl)aniline is C₁₇H₂₆N₂, with a calculated molecular weight of 258.4 grams per mole. The compound exhibits a complex three-dimensional structure characterized by the integration of aromatic and aliphatic cyclic systems. The core structural framework consists of a benzene ring substituted at the meta position with an amino group and a bulky cyclohexyl-piperidine substituent.

The structural architecture features a cyclohexyl ring system that serves as a bridge between the aromatic aniline portion and the piperidine ring. This cyclohexyl bridge adopts a quaternary carbon center, creating a highly substituted carbon atom that significantly influences the overall molecular geometry. The piperidine ring maintains its characteristic six-membered nitrogen-containing heterocycle, contributing to the compound's basicity and potential for protonation.

The aromatic aniline component provides the primary site for electronic interactions, with the amino group serving as both a hydrogen bond donor and acceptor. The meta positioning of the amino group relative to the cyclohexyl substituent creates a specific spatial arrangement that influences the compound's chemical reactivity and binding properties. The overall molecular structure demonstrates significant steric bulk, particularly around the quaternary carbon center of the cyclohexyl ring.

Computational analysis reveals that the molecule possesses multiple conformational possibilities due to the flexibility of the cyclohexyl and piperidine ring systems. The piperidine ring typically adopts a chair conformation, while the cyclohexyl ring can exist in various chair conformations, leading to different spatial orientations of the overall molecular structure.

Table 2: Molecular Structure Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆N₂ |

| Molecular Weight | 258.4 g/mol |

| Aromatic Rings | 1 (benzene) |

| Aliphatic Rings | 2 (cyclohexyl, piperidine) |

| Nitrogen Atoms | 2 |

| Quaternary Carbon Centers | 1 |

Eigenschaften

IUPAC Name |

3-(1-piperidin-1-ylcyclohexyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2.ClH/c18-16-9-7-8-15(14-16)17(10-3-1-4-11-17)19-12-5-2-6-13-19;/h7-9,14H,1-6,10-13,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPXDKNOJGWCDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=CC=C2)N)N3CCCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of the Piperidylcyclohexyl Intermediate

The core step involves synthesizing a piperidylcyclohexyl derivative, which can be achieved via a multi-step process:

Step 1: Nitration of Piperonyl Derivatives

Utilizing nitration of piperonyl cyclonene, a precursor, under controlled conditions with nitric acid and a dispersion agent such as alkyl naphthalene sulfonic acid, to produce nitrated intermediates. This step is crucial for introducing reactive nitro groups that can later be reduced to amines.Step 2: Reduction of Nitro Group to Amine

The nitrated compound undergoes catalytic hydrogenation, typically using catalysts such as Raney nickel or copper-based catalysts, at moderate pressures (1.5–2.0 MPa) and temperatures (~70°C). This process converts nitro groups to amino groups, yielding the piperidylcyclohexylamine derivative.

The patent CN106432054A discloses a method for preparing 4-(piperidine-3-yl)aniline, which involves salifying reactions and reduction steps avoiding precious metals, thereby reducing costs and simplifying scale-up.

The process employs a nitration step with nitric acid and a dispersion agent, followed by reduction with zinc chloride and sodium borohydride, achieving high yields (~80–85%) under mild conditions.

The use of dispersion agents like alkyl naphthalene sulfonic acid enhances nitration selectivity and reduces by-product formation.

Reaction conditions are optimized to prevent over-nitration and ensure high purity of intermediates.

Coupling with Aniline Derivatives

Once the piperidylcyclohexylamine is prepared, it is coupled with aniline or its derivatives to form the target compound:

Step 3: Nucleophilic Substitution or Coupling Reaction

The amino group on the piperidylcyclohexylamine reacts with aniline derivatives under suitable conditions, often in the presence of a dehydrating agent or base, to form the corresponding amino linkage.Step 4: Salt Formation with Hydrochloric Acid

The free base is then reacted with hydrochloric acid in an appropriate solvent (e.g., ethanol, isopropanol) at low temperatures (0–25°C) to produce the hydrochloride salt, 3-(Piperidylcyclohexyl)aniline hydrochloride .

The patent CN102503849B describes a synthetic route for similar amines, emphasizing the salification step to obtain hydrochloride salts with high purity and yield.

Optimal reaction conditions involve controlled temperature and molar ratios to maximize yield and purity, typically exceeding 92%.

Process Optimization and Industrial Considerations

| Aspect | Details | References |

|---|---|---|

| Reaction Conditions | Mild temperatures (55–70°C), pressures around 1.5–2.0 MPa for hydrogenation, and controlled addition of reagents | , |

| Dispersion Agents | Alkyl naphthalene sulfonic acid sodium salt enhances nitration efficiency and reduces catalyst poisoning | |

| Yield and Purity | Yields of 80–85%, purity >92% for the final hydrochloride salt | , |

| Cost and Scalability | Avoidance of precious metals, use of readily available raw materials, and simplified purification processes favor large-scale production | , |

Summary of Key Reaction Steps

1. Nitration of piperonyl cyclonene with nitric acid and dispersion agent → Nitro intermediate

2. Catalytic hydrogenation of nitro intermediate with Raney Ni or Cu catalyst → Amino derivative

3. Coupling with aniline derivative (if applicable) → Target compound precursor

4. Salification with hydrochloric acid → this compound

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Piperidylcyclohexyl)aniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Central Nervous System (CNS) Disorders:

The compound has been studied for its potential use in treating CNS disorders. Piperidine derivatives are known for their neuroactive properties, making them suitable candidates for developing medications aimed at conditions such as anxiety, depression, and schizophrenia. Research indicates that modifications in the piperidine structure can lead to varying degrees of activity against neurotransmitter receptors, particularly serotonin and dopamine receptors .

2. Antimicrobial Activity:

Research has shown that piperidine-based compounds exhibit antimicrobial properties. For example, derivatives similar to 3-(Piperidylcyclohexyl)aniline hydrochloride have been synthesized and evaluated for their efficacy against various bacterial strains. Studies indicate that specific substitutions on the piperidine ring can enhance antimicrobial activity, making these compounds valuable in developing new antibiotics .

3. Cancer Research:

Recent studies have explored the use of piperidine derivatives in cancer therapy. Compounds with similar structures have been identified as inhibitors of specific cancer cell lines, suggesting that this compound could play a role in targeted cancer treatments. The mechanism often involves the inhibition of key enzymes involved in tumor progression .

Case Study 1: CNS Activity

A study investigating a series of piperidine derivatives found that certain modifications led to increased binding affinity at serotonin receptors. This suggests potential applications in developing antidepressants or anxiolytics based on the structure of this compound .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various piperidine compounds against Gram-positive and Gram-negative bacteria, this compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the cyclohexyl group in enhancing membrane permeability, thus improving antimicrobial efficacy .

Case Study 3: Cancer Inhibition

Research focusing on enzyme inhibitors for cancer treatment revealed that derivatives similar to this compound effectively inhibited the growth of specific cancer cells through apoptosis induction pathways. This opens avenues for further investigation into its use as an anticancer agent .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| CNS Disorders | Potential treatment for anxiety and depression | Increased receptor binding affinity observed with structural modifications |

| Antimicrobial Activity | Efficacy against bacterial strains | Significant inhibition of S. aureus and E. coli; enhanced by cyclohexyl group |

| Cancer Research | Inhibition of cancer cell growth | Induction of apoptosis; effective against specific cancer cell lines |

Wirkmechanismus

The mechanism by which 3-(Piperidylcyclohexyl)aniline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as an antagonist to N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in the central nervous system. By inhibiting these receptors, the compound can modulate neurotransmitter activity and influence various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Structural Variations: 3-Methyl PCP Hydrochloride features a 3-methylphenyl group attached to the cyclohexyl-piperidine backbone, enhancing steric bulk compared to the simpler cyclohexyl substituent in 3-Cyclohexylpiperidine Hydrochloride . 3-[(3-Fluorophenoxy)methyl]aniline Hydrochloride introduces a fluorophenoxy group, which may alter electronic properties and solubility compared to cyclohexyl analogs .

Physicochemical Properties: Molecular Weight: The 3-methyl PCP derivative (293.9 g/mol) has a higher molecular weight due to its aromatic and cyclohexyl substituents, whereas compounds with smaller groups (e.g., fluorophenoxy) exhibit lower weights (~250–270 g/mol) . Stability: Only 3-methyl PCP hydrochloride specifies stability data (≥5 years at -20°C), suggesting its suitability for long-term forensic applications .

This method may be adaptable for related arylcyclohexylamines.

Biological and Forensic Relevance: 3-Methyl PCP Hydrochloride is explicitly noted for forensic use, likely due to its structural similarity to phencyclidine (PCP), a known dissociative anesthetic . Other analogs, such as sulfonylmethyl anilines, were investigated as dihydrofolate reductase inhibitors, though specific activity data for the target compound remain unexplored .

Research Findings and Implications

- Substituent Effects : The presence of electron-withdrawing groups (e.g., sulfonyl in ) or electron-donating groups (e.g., methoxy in ) can significantly influence reactivity, solubility, and biological activity.

- Pharmacological Potential: Arylcyclohexylamines like 3-methyl PCP may interact with NMDA receptors, but further studies are needed to confirm this mechanism in the target compound .

Biologische Aktivität

3-(Piperidylcyclohexyl)aniline hydrochloride is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring attached to a cyclohexyl aniline structure. The molecular formula is , and it has a molecular weight of approximately 290.86 g/mol. The compound's structure facilitates interactions with various biological targets, particularly in the central nervous system.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 290.86 g/mol |

| IUPAC Name | 3-(1-piperidin-1-ylcyclohexyl)aniline;hydrochloride |

| InChI Key | IEPXDKNOJGWCDR-UHFFFAOYSA-N |

The primary mechanism of action for this compound involves its role as an antagonist at N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are critical for synaptic plasticity and memory function. By inhibiting these receptors, the compound modulates neurotransmitter activity, potentially leading to effects on mood, cognition, and perception.

Biological Targets

- NMDA Receptors : Inhibition leads to decreased excitatory neurotransmission.

- Dopaminergic Pathways : Potential modulation of dopamine release, influencing mood and behavior.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anxiolytic : Reduces anxiety-like behaviors in animal models.

- Antidepressant : Shows potential in alleviating depressive symptoms.

- Neuroprotective : May protect against neurodegeneration by modulating excitotoxicity.

Case Studies

-

Anxiolytic Effects in Rodent Models :

A study demonstrated that administration of this compound significantly reduced anxiety-like behaviors in the elevated plus maze test compared to control groups. This suggests its potential utility in treating anxiety disorders. -

Antidepressant Activity :

In another case study, chronic treatment with the compound resulted in significant reductions in depressive-like symptoms as measured by the forced swim test. This highlights its potential role as an antidepressant agent. -

Neuroprotective Properties :

Research indicated that the compound could mitigate neuronal damage induced by excitotoxic agents in vitro, suggesting a protective effect against conditions like Alzheimer's disease.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anxiolytic | Reduced anxiety-like behavior in rodent models |

| Antidepressant | Significant reduction in depressive symptoms |

| Neuroprotective | Mitigated neuronal damage from excitotoxic agents |

Q & A

Q. What are the primary synthetic routes for 3-(Piperidylcyclohexyl)aniline hydrochloride, and how do reaction parameters influence yield?

- Methodology : The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, analogous arylcyclohexylamine hydrochlorides (e.g., 3-methyl PCP hydrochloride) are synthesized via multi-step protocols, including alkylation of piperidine derivatives and subsequent acidification with HCl . Reaction temperature (e.g., maintaining <50°C during acid addition) and stoichiometric ratios are critical to avoid side products like phenol derivatives, as observed in aniline-HCl reactions .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify piperidylcyclohexyl and aniline moieties.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- Elemental analysis to validate Cl⁻ content.

- X-ray crystallography (if crystalline) for absolute configuration determination.

For related arylcyclohexylamines, these methods are standard for structural elucidation .

Q. How does the acid-base behavior of this compound influence its solubility and reactivity?

- Methodology : The hydrochloride salt forms via protonation of the aniline nitrogen, enhancing water solubility. Its pH-dependent dissociation can be modeled using the Henderson-Hasselbalch equation, similar to aniline hydrochloride (pKa ~4.6) . Adjusting pH during synthesis (e.g., using HCl in anhydrous conditions) prevents freebase precipitation, as seen in polyaniline hydrochloride synthesis .

Advanced Research Questions

Q. How can analytical methods for quantifying this compound in complex matrices be validated?

- Methodology : Follow ICH guidelines using:

- HPLC-UV with a C18 column and mobile phase optimized for polar amines (e.g., acetonitrile/0.1% TFA).

- Validate parameters: linearity (R² >0.99), precision (RSD <2%), accuracy (spiked recovery 98–102%), LOD/LOQ (e.g., 0.1 µg/mL) .

- Cross-validate with LC-MS/MS for specificity, especially in biological samples .

Q. What factors govern the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal stability : Store at -20°C (common for arylcyclohexylamine hydrochlorides) to prevent degradation .

- Photostability : Use amber vials to avoid UV-induced decomposition, as observed in aniline derivatives .

- Humidity control : Lyophilize the compound to mitigate hydrolysis, particularly in hygroscopic salts .

Q. How can researchers resolve contradictions in reported synthetic yields for analogous arylcyclohexylamine hydrochlorides?

- Methodology : Systematically test variables:

- Catalyst selection : Compare Pd/C vs. Raney Ni in hydrogenation steps.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve cyclization efficiency vs. THF .

- Purification methods : Gradient recrystallization vs. column chromatography impacts yield and purity .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic environments?

- Methodology : Use DFT calculations to model electron density distribution, focusing on the aniline nitrogen’s lone pair. Experimental validation via kinetic studies (e.g., monitoring Cl⁻ displacement with AgNO₃) can reveal reaction pathways . Compare to phenylpiperazine derivatives, where steric hindrance from the cyclohexyl group reduces nucleophilicity .

Q. How can impurity profiling be optimized for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.